2-Methyl-3-((2-methyl-1-oxoallyl)amino)propanesulphonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-((2-methyl-1-oxoallyl)amino)propanesulphonate typically involves the reaction of 2-methyl-1-oxoallyl chloride with 3-amino-2-methylpropanesulfonic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-((2-methyl-1-oxoallyl)amino)propanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
2-Methyl-3-((2-methyl-1-oxoallyl)amino)propanesulphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-((2-methyl-1-oxoallyl)amino)propanesulphonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target enzyme. The exact molecular targets and pathways involved vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-((2-methyl-1-oxoallyl)amino)propanesulfonic acid
- Sodium 2-methyl-2-((1-oxoallyl)amino)propanesulphonate
Uniqueness
2-Methyl-3-((2-methyl-1-oxoallyl)amino)propanesulphonate is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds.
Properties
CAS No. |
80675-31-6 |
---|---|
Molecular Formula |
C8H15NO4S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
2-methyl-3-(2-methylprop-2-enoylamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C8H15NO4S/c1-6(2)8(10)9-4-7(3)5-14(11,12)13/h7H,1,4-5H2,2-3H3,(H,9,10)(H,11,12,13) |
InChI Key |
DZZPJONMESFAOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C(=C)C)CS(=O)(=O)O |
Origin of Product |
United States |
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